molecular formula C21H12Cl2F2N2 B10924877 1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10924877
M. Wt: 401.2 g/mol
InChI Key: HBGACMGQUYDKDL-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of both dichlorophenyl and fluorophenyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with similar compounds .

Properties

Molecular Formula

C21H12Cl2F2N2

Molecular Weight

401.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl2F2N2/c22-15-5-10-18(23)21(11-15)27-20(14-3-8-17(25)9-4-14)12-19(26-27)13-1-6-16(24)7-2-13/h1-12H

InChI Key

HBGACMGQUYDKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F)F

Origin of Product

United States

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